A-Technical-Guide-to-3-(4-Butoxy-3-ethoxy-phenyl)-acrylic-acid
A-Technical-Guide-to-3-(4-Butoxy-3-ethoxy-phenyl)-acrylic-acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid is a derivative of cinnamic acid, a class of organic compounds known for their wide-ranging therapeutic properties and presence in natural products.[1][2] Cinnamic acid and its derivatives have garnered significant attention in pharmacology and drug development due to their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anti-tumor effects.[3][4] This guide provides a comprehensive technical overview of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid, including its chemical structure, synthesis, and potential applications, to support professionals in research and drug development.
Chemical-Structure-and-Physicochemical-Properties
The molecular structure of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid features a phenyl ring substituted with butoxy and ethoxy groups, attached to an acrylic acid moiety. The trans or (E) configuration is generally the more stable and common isomer.[2] The physicochemical properties of a drug candidate are critical as they influence its absorption, distribution, metabolism, and excretion (ADME).[5][6]
Table 1: Physicochemical Properties of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid
| Property | Value | Source |
| IUPAC Name | (2E)-3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid | N/A |
| Molecular Formula | C15H20O4 | N/A |
| Molecular Weight | 264.32 g/mol | N/A |
| CAS Number | 151539-70-5 | N/A |
Synthesis-and-Purification
The synthesis of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid is commonly achieved through the Knoevenagel condensation reaction.[7][8] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid.[9]
Synthetic-Pathway:-Knoevenagel-Condensation
The reaction proceeds by condensing 4-butoxy-3-ethoxybenzaldehyde with malonic acid. The use of a weak base like piperidine in a solvent such as pyridine is a common modification, known as the Doebner modification, which facilitates the reaction and subsequent decarboxylation to yield the desired cinnamic acid derivative.[8][10]
Mechanism Insight:
-
Enolate Formation: The basic catalyst (piperidine) deprotonates malonic acid, forming a nucleophilic enolate ion.[7]
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-butoxy-3-ethoxybenzaldehyde.[7]
-
Dehydration & Decarboxylation: A dehydration step follows, forming a double bond, and the intermediate subsequently undergoes decarboxylation to yield the final acrylic acid product.[7]
Experimental-Protocol:-Synthesis-of-3-(4-Butoxy-3-ethoxy-phenyl)-acrylic-acid
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Reactant Preparation: Dissolve 4-butoxy-3-ethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a suitable solvent like pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol to obtain the pure 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid.
Analytical-Characterization
Confirmation of the chemical structure and purity of the synthesized compound is achieved through various spectroscopic methods.[11]
Table 2: Spectroscopic Data for Structural Elucidation
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons, vinylic protons of the acrylic acid moiety, and aliphatic protons of the butoxy and ethoxy groups. The coupling constant between the vinylic protons can confirm the (E)-isomer.[12][13][14] |
| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, carbons of the aromatic ring, vinylic carbons, and aliphatic carbons of the ether groups.[12] |
| FTIR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C=C stretching of the alkene and aromatic ring, and C-O stretching of the ether linkages.[12] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help to confirm the structure.[15] |
Potential-Pharmacological-Applications
Cinnamic acid and its derivatives are a well-studied class of compounds with a wide array of biological activities.[1][2] Their therapeutic potential stems from their ability to modulate various biological pathways.[3][4]
-
Anti-inflammatory Activity: Many cinnamic acid derivatives exhibit anti-inflammatory properties by inhibiting key signaling pathways such as NF-κB.[3][4]
-
Antimicrobial Properties: These compounds have shown efficacy against a range of pathogens, including bacteria and fungi, often by disrupting cell membranes or inhibiting essential enzymes.[2][4]
-
Anticancer Potential: Research has indicated that some derivatives can inhibit the proliferation of cancer cells and induce apoptosis.[2][4]
-
Antioxidant Effects: The phenolic structure of many cinnamic acid derivatives contributes to their ability to scavenge free radicals and reduce oxidative stress.[16]
The specific substitutions on the phenyl ring of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid may enhance its lipophilicity, potentially improving its bioavailability and efficacy in these therapeutic areas.
Visualization-of-Synthetic-Workflow
Caption: Workflow for the synthesis and validation of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid.
Conclusion
3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid represents a promising scaffold for drug discovery, building upon the established pharmacological profile of cinnamic acid derivatives. This guide has detailed its chemical properties, a reliable synthetic protocol via Knoevenagel condensation, and the analytical methods for its characterization. The diverse biological activities associated with this class of compounds make it a compelling candidate for further investigation in the development of new therapeutic agents.
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